1-Fluoro-4-(propane-2-sulfonyl)benzene

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

1-Fluoro-4-(propane-2-sulfonyl)benzene (CAS 70399-09-6) is a para-substituted aromatic sulfone bearing both a fluorine atom and an isopropylsulfonyl group on a benzene ring. This structural motif renders it a key intermediate in the synthesis of diverse pharmacologically active molecules, including anti-inflammatory agents and ALK kinase inhibitors, as well as specialized agrochemicals.

Molecular Formula C9H11FO2S
Molecular Weight 202.25 g/mol
CAS No. 70399-09-6
Cat. No. B3151157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(propane-2-sulfonyl)benzene
CAS70399-09-6
Molecular FormulaC9H11FO2S
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
InChIKeyHDBPGUFVMVNSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights for 1-Fluoro-4-(propane-2-sulfonyl)benzene: An Essential Fluorinated Sulfone Intermediate


1-Fluoro-4-(propane-2-sulfonyl)benzene (CAS 70399-09-6) is a para-substituted aromatic sulfone bearing both a fluorine atom and an isopropylsulfonyl group on a benzene ring . This structural motif renders it a key intermediate in the synthesis of diverse pharmacologically active molecules, including anti-inflammatory agents and ALK kinase inhibitors, as well as specialized agrochemicals [1][2]. It is a stable, non-hazardous for transport solid at room temperature, typically supplied with a purity of ≥98% from major chemical vendors .

Why 1-Fluoro-4-(propane-2-sulfonyl)benzene Cannot Be Generically Substituted with Other Fluorophenyl Sulfones


Substituting 1-Fluoro-4-(propane-2-sulfonyl)benzene with a generic "4-fluorophenyl sulfone" is highly inadvisable for any project requiring specific, predictable outcomes due to profound differences in structure-activity relationships (SAR) [1]. The term "4-fluorophenyl sulfone" is ambiguous and often refers to the symmetric diphenyl sulfone bis(4-fluorophenyl) sulfone (CAS 383-29-9) . This compound has a molecular weight of 254.25 g/mol and lacks the critical isopropyl group, which dictates lipophilicity and steric bulk . Other analogs, such as 4-fluorophenyl methyl sulfone (CAS 455-15-2) or 4-fluorophenyl propyl sulfone, possess different alkyl chains, altering their pharmacokinetic properties (e.g., LogP) and their utility in building pharmacophores like those found in ALK inhibitors (e.g., ASP3026) . A seemingly minor change in the alkylsulfonyl moiety can significantly impact a downstream drug candidate's target binding, metabolic stability, and ultimately, its efficacy. Therefore, selecting the precise isopropyl derivative is non-negotiable for maintaining the integrity of established synthetic routes and intellectual property.

Quantitative Differentiation Evidence for 1-Fluoro-4-(propane-2-sulfonyl)benzene (CAS 70399-09-6)


Comparative Physicochemical Properties: Boiling Point and Lipophilicity vs. Diphenyl Sulfone Analog

The physicochemical profile of 1-Fluoro-4-(propane-2-sulfonyl)benzene, as an asymmetric alkyl aryl sulfone, differs markedly from the symmetric diphenyl sulfone, bis(4-fluorophenyl) sulfone. The target compound exhibits a significantly lower boiling point and a distinct lipophilicity (LogP) profile, directly impacting its handling during chemical synthesis and its behavior in biological systems .

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Enabling Synthesis of ALK Inhibitor ASP3026: A Validated Pharmacophore Building Block

The specific isopropylsulfonylphenyl moiety is a crucial pharmacophoric element in the development of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. This is exemplified by ASP3026, where a propane-2-sulfonyl phenyl group is directly incorporated into the core structure [1]. While the target compound is a para-fluoro derivative used as an intermediate, the presence of the isopropyl group on the sulfone is a structural feature specifically exploited to achieve high affinity for the ALK kinase domain. A methyl or ethyl sulfone analog would not provide the same steric and lipophilic interaction profile, leading to a likely loss in potency [2].

Medicinal Chemistry Oncology Kinase Inhibitors

Regiospecific Para-Substitution: Ensuring Correct Geometry for Downstream Couplings

The regiospecific substitution pattern of 1-Fluoro-4-(propane-2-sulfonyl)benzene (para) is a critical differentiator from its ortho- and meta-isomers. The para arrangement is essential for molecular geometries that bind biological targets or for constructing linear, rod-like molecules . Using an isomeric mixture or an incorrect isomer (e.g., 1-Fluoro-2-(propane-2-sulfonyl)benzene, CAS 652170-37-1) would introduce an undesired 'kink' in the molecular structure, which is known to ablate target binding and alter solid-state properties like crystallinity and melting point [1].

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Documented Utility in Herbicide and Agrochemical Intermediate Patents

Beyond pharmaceuticals, the sulfone motif found in 1-Fluoro-4-(propane-2-sulfonyl)benzene is actively explored in the agrochemical sector, specifically in patents covering novel herbicidal sulfone derivatives [1]. The compound serves as a key starting material or intermediate in the synthesis of these new agents. This industrial application is not shared with simpler fluorophenyl sulfones like 4-fluorophenyl methyl sulfone, which may lack the specific lipophilic and steric bulk required for herbicidal activity and soil interaction properties [2].

Agrochemistry Herbicide Discovery Patent Analysis

A Common Aryl Fluoride Core: The p-Fluorophenyl Sulfone Motif in Anti-inflammatory Agents

The para-fluorophenyl sulfone core is a recognized structural motif in the development of anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) enzyme [1]. 1-Fluoro-4-(propane-2-sulfonyl)benzene embodies this core and serves as a potential precursor to a class of fluoro-substituted benzenesulfonyl compounds claimed for treating inflammation [2]. This places the target compound within a known class of biologically active molecules, differentiating it from non-fluorinated or ortho/meta-fluorinated sulfones, which would exhibit different electronic and steric properties, likely resulting in reduced or altered COX-2 inhibition [3].

Medicinal Chemistry Inflammation COX-2 Inhibitors

Solid Physical Form: Non-Hazardous Shipping and Ambient Storage vs. Liquid or Regulated Analogs

From a procurement and logistics perspective, 1-Fluoro-4-(propane-2-sulfonyl)benzene is a solid at ambient temperature with a flash point of 142.8±25.7 °C, and it is classified as non-hazardous for transport, which reduces shipping complexity and cost . In contrast, many related sulfonyl chloride intermediates, such as 2-propanesulfonyl chloride (CAS 10147-37-2), are corrosive liquids that are moisture-sensitive and classified as dangerous goods, incurring significant HazMat fees and requiring specialized handling .

Supply Chain Logistics Lab Safety

Defined Application Scenarios for 1-Fluoro-4-(propane-2-sulfonyl)benzene Based on Comparative Evidence


Medicinal Chemistry: Synthesis of ALK Inhibitor Analogs and Kinase-Targeted Libraries

This is the highest-value application scenario. Based on its validated role in the ALK inhibitor ASP3026, 1-Fluoro-4-(propane-2-sulfonyl)benzene is the definitive building block for exploring SAR around the sulfonyl moiety of this specific pharmacophore. Procuring this exact compound enables direct structural modifications (e.g., varying the aryl fluoride partner) while maintaining the critical isopropylsulfonyl group known to confer high affinity for ALK (IC50 = 3.5 nM) [1]. Attempting to use an alternative sulfone, such as 4-fluorophenyl methyl sulfone, would deviate from the known active scaffold and likely yield inactive compounds .

Agrochemical Research: Development of Novel Sulfone-Based Herbicides

This compound is directly relevant to agrochemical discovery, as evidenced by recent patents on herbicidal sulfone derivatives [2]. For researchers developing new herbicides, it provides a platform for introducing the isopropylsulfonyl group onto a fluorinated aromatic core, a combination designed for optimal lipophilicity and target interaction in plant systems. Its use is supported by patent literature that specifically claims sulfonyl benzene derivatives for this application, making it a more strategic procurement than a generic fluorophenyl sulfone [3].

Anti-inflammatory Drug Discovery: Building a Focused Library of COX-2 Targeted Agents

Given the well-documented activity of fluoro-substituted benzenesulfonyl compounds as anti-inflammatory agents, this intermediate is a sound procurement choice for constructing a focused library for COX-2 inhibition studies [4]. It provides a direct route to molecules in this therapeutic class, where the para-fluoro substitution is often crucial for potency [5]. This allows researchers to build on a known, patented pharmacophore rather than starting from an unoptimized or unvalidated core.

Process Chemistry: Cost-Effective Scale-Up with Simplified Logistics

For projects scaling up from milligrams to grams or kilograms, the favorable logistics profile of 1-Fluoro-4-(propane-2-sulfonyl)benzene offers tangible cost and safety advantages over reactive sulfonyl chloride intermediates . It is a non-hazardous solid that ships without HazMat fees, can be stored at room temperature, and is not moisture-sensitive. This directly translates to lower shipping costs, simpler inventory management, and a safer working environment, making it a preferred choice for process development chemists where overall project cost and safety are key performance indicators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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